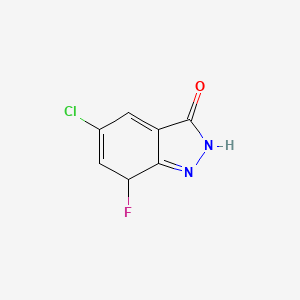![molecular formula C12H10BrNO4 B12328130 Methyl 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylate CAS No. 2006277-99-0](/img/structure/B12328130.png)
Methyl 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylate is a chemical compound with the molecular formula C12H10BrNO4. This compound belongs to the isoxazole family, which is known for its diverse biological activities and significant applications in medicinal chemistry . The presence of the bromophenyl and hydroxy groups in its structure makes it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
The synthesis of Methyl 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylate typically involves the following steps:
Cycloaddition Reaction: The isoxazole ring is formed through a (3+2) cycloaddition reaction, often catalyzed by metals such as copper (I) or ruthenium (II).
Hydroxylation: The hydroxy group is introduced via hydroxylation reactions, often using oxidizing agents.
Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Methyl 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylate undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions for these reactions include solvents like dichloromethane, catalysts like palladium, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted isoxazoles and their derivatives .
Aplicaciones Científicas De Investigación
Methyl 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Methyl 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects . For example, it may act as an inhibitor of acetylcholinesterase, affecting neurotransmission and exhibiting potential neuroprotective properties .
Comparación Con Compuestos Similares
Methyl 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylate can be compared with other similar compounds, such as:
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound also contains a bromophenyl and hydroxy group but differs in the position of the hydroxy group.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
2006277-99-0 |
|---|---|
Fórmula molecular |
C12H10BrNO4 |
Peso molecular |
312.12 g/mol |
Nombre IUPAC |
methyl 3-[(4-bromophenyl)-hydroxymethyl]-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C12H10BrNO4/c1-17-12(16)9-6-18-14-10(9)11(15)7-2-4-8(13)5-3-7/h2-6,11,15H,1H3 |
Clave InChI |
LDQFQBNMKLGKRY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CON=C1C(C2=CC=C(C=C2)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


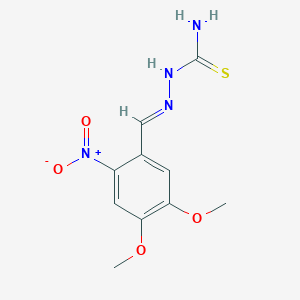

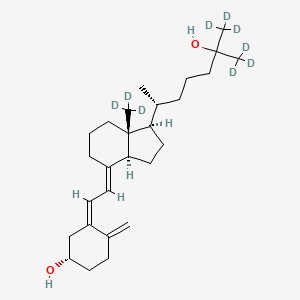
![1,2-Pyrrolidinedicarboxylic acid, 2-[(3-cyanophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12328069.png)

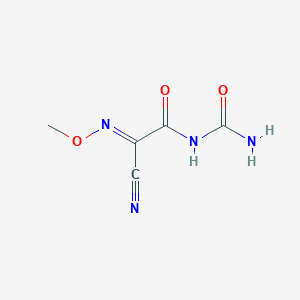
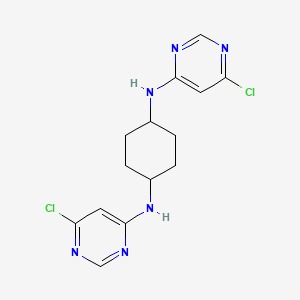
![(R)-tert-butyl 3-(2-amino-7-chloro-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate](/img/structure/B12328087.png)
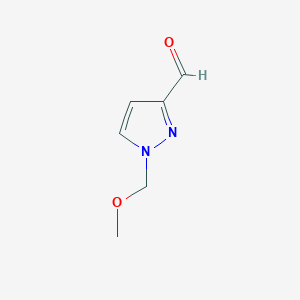
![Tributyl[4-(2-butyloctyl)-2-thienyl]stannane](/img/structure/B12328099.png)
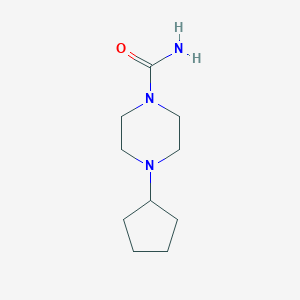
![Phenol,4-[[(4-butylphenyl)imino]methyl]-, 1-acetate](/img/structure/B12328132.png)
